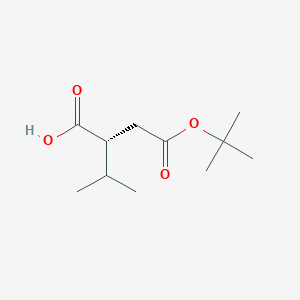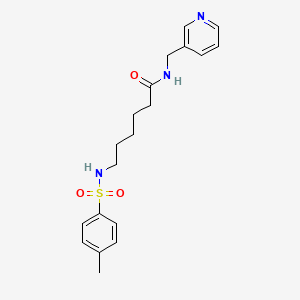
6-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)hexanamide, commonly known as MPSS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPSS is a sulfonamide-based compound that has been found to exhibit promising pharmacological properties.
Applications De Recherche Scientifique
Synthesis Methods:
- A one-pot, palladium-catalyzed, microwave-assisted method under water-promoted conditions has been developed for synthesizing N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides, offering good substrate scope, excellent functional group compatibility, and high product yields, demonstrating a superior approach to traditional methods (Zhiyou et al., 2015).
- Novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized using classical and microwave methods, targeting specific antimicrobial and antiproliferative activities. Their structures were confirmed by elemental analysis, IR, and NMR spectra, highlighting the potential of these compounds in therapeutic applications (Poręba et al., 2015).
- The electron-rich 2-substituted-6-(phenylsulfonyl)pyridines have been synthesized, leading to the development of P-chiral pyridyl-dihydrobenzooxaphosphole ligands. These ligands were applied in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes, demonstrating their utility in catalysis and synthesis (Qu et al., 2014).
Molecular Applications and Properties
Electronic and Magnetic Properties:
- A study on electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates has revealed unusual electronic effects. The introduction of these groups into the ligand backbone led to varied affinities for ions and resulted in complexes with distinct spectroscopic and magnetic properties (Edder et al., 2000).
- The magnetic anisotropy of a series of cobalt(ii)-sulfonamide complexes has been correlated with subtle variations in the CoN4 coordination geometry, influenced by systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand. This study emphasizes the relationship between molecular structure and magnetic properties (Wu et al., 2019).
Biological and Medicinal Applications:
- Antibodies generated for a wide range of sulfonamide antibiotic congeners have been utilized to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples, demonstrating the potential of these compounds in food safety and pharmaceutical analysis (Adrián et al., 2009).
- A series of novel sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. Some compounds demonstrated significant antiproliferative activities and reduced acute oral toxicity, indicating their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Propriétés
IUPAC Name |
6-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-16-8-10-18(11-9-16)26(24,25)22-13-4-2-3-7-19(23)21-15-17-6-5-12-20-14-17/h5-6,8-12,14,22H,2-4,7,13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFILXCLGFWIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2637969.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2637973.png)
![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)
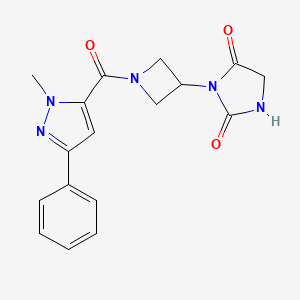
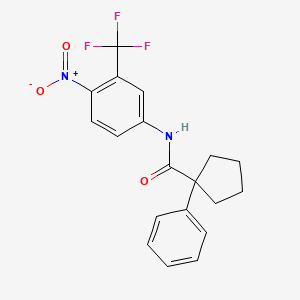
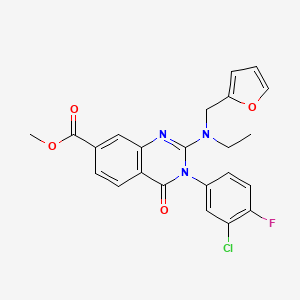
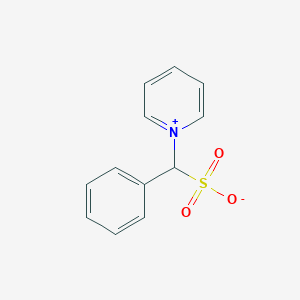

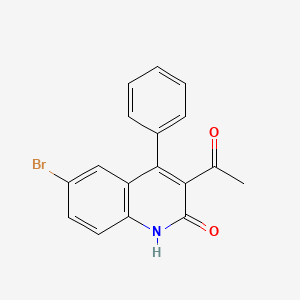
![(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2637987.png)


